disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Description
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a highly substituted pyranose derivative characterized by its disodium salt form, multiple hydroxyl groups, a sulfonatoamino moiety, and a carboxylate functional group. The compound features a fused oxane (tetrahydropyran) and dihydropyran ring system, with stereochemical complexity arising from its (2R,3R,4S) and (2R,3S,4R,5R) configurations.
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJJEXZLWCXLZ-HGOXMNNESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NNa2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Heparin Disaccharide IV-S, Sodium Salt is the C-C motif chemokine 5 (CCL5) . CCL5 is a chemokine that plays a crucial role in the recruitment and activation of leukocytes, contributing to the body’s immune response.
Mode of Action
It is known that heparin and its derivatives, including heparin disaccharide iv-s, sodium salt, interact with their targets by accelerating the rate of the neutralization of certain activated coagulation factors .
Biochemical Pathways
It is known that heparin and its derivatives play a significant role in the coagulation pathway . They enhance the antithrombin-mediated inactivation of coagulation enzymes thrombin (factor IIa) and factor Xa .
Result of Action
It is known that heparin and its derivatives have anticoagulant effects, preventing the formation of clots and extension of existing clots within the blood .
Action Environment
It is known that the activity of heparin and its derivatives can be influenced by factors such as ph and temperature .
Biological Activity
The compound disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex molecule with potential biological activities that merit detailed exploration. This article aims to summarize its biological activity based on diverse sources, including case studies and research findings.
Structural Characteristics
The compound's structure features multiple hydroxyl groups and a sulfonatoamino moiety, which are significant for its biological interactions. The stereochemistry of the compound is critical in determining its activity and interaction with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Molecular Formula | C₁₃H₁₅N₁O₉S₂Na₂ |
| Molecular Weight | 405.34 g/mol |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups contributes to free radical scavenging capabilities. A study demonstrated that derivatives of pyran compounds can reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that compounds with structural similarities possess antimicrobial properties against various pathogens. For instance, certain pyran derivatives have been shown to inhibit bacterial growth in vitro, suggesting potential use as antimicrobial agents .
Enzyme Inhibition
The compound's biological activity may extend to enzyme inhibition. For example, research has highlighted the inhibitory effects of related compounds on xanthine oxidase and other enzymes involved in metabolic pathways. This could have implications for conditions like gout and hyperuricemia .
Case Study 1: Wound Healing
In a comparative study involving wound healing agents, a hydrogel formulation containing similar pyran derivatives showed enhanced epithelialization and reduced inflammation in animal models. The treated wounds exhibited significantly faster closure rates compared to controls .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of a series of pyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial therapies .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Chemistry
- Reagent in Organic Synthesis : It serves as an important reagent in various organic synthesis processes due to its reactive functional groups. Its ability to undergo oxidation and reduction makes it useful for creating diverse chemical derivatives.
Biology
- Biochemical Pathways : Research has explored its role in biochemical pathways. The compound can act as a molecular probe to study interactions within biological systems.
Medicine
- Therapeutic Potential : Investigations are ongoing into its potential use in treating diseases. Its structural similarities to known therapeutic agents allow for exploration in drug design.
Industry
- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its solubility and reactivity.
Case Study 1: Anticoagulant Development
Research has indicated that derivatives of this compound can mimic heparin's active site and bind to antithrombin III. This binding activates antithrombin III to inhibit thrombin and other clotting factors, showcasing potential in anticoagulant drug development.
Case Study 2: Biochemical Probes
Studies have utilized this compound as a biochemical probe to investigate cellular signaling pathways. Its ability to interact with specific proteins has provided insights into cellular processes and disease mechanisms.
Data Table: Comparison of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Disodium Salt | Multiple hydroxyl groups | High solubility due to sulfonate groups |
| Trisodium Phosphate | Inorganic salt | Primarily used for cleaning |
| Trisodium Citrate | Organic salt | Known for buffering properties |
This table illustrates the uniqueness of disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate compared to simpler salts.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound uniquely combines sulfonatoamino and carboxylate groups, distinguishing it from acetylated analogs (e.g., ) and glycosides (e.g., ).
- Unlike indole-oxy derivatives (e.g., ), the target lacks aromaticity but shares high polarity due to ionic substituents.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Key Findings :
Methodological Considerations in Similarity Assessment
- Tanimoto Coefficient: Used to quantify structural similarity via molecular fingerprints (e.g., MACCS keys) . For the target compound, similarity indices with sulfated carbohydrates (~60–70%) and acetylated pyranoses (~40–50%) are predicted.
- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., -NHSO₃⁻ vs. -OAc) may drastically alter biological activity .
Preparation Methods
Nucleophilic Substitution and Alkylation
The synthesis begins with glycine ethyl ester as a precursor for constructing the amino sugar backbone. Alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents generates haloketone intermediates. Subsequent O-alkylation with sodium methoxide yields the pyran ring system, followed by sulfonation using trimethylamine-sulfur trioxide complexes under nitrogen atmosphere.
Critical Parameters
Sulfonation and Protection/Deprotection Sequences
Selective sulfonation at the 5-position of the oxan ring is achieved using sulfur trioxide-pyridine complexes in anhydrous DMF. Temporary protecting groups (benzyl or acetyl) are employed for hydroxyl groups:
Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial alkylation | 68–72 | 85 |
| Sulfonation | 55–60 | 92 |
| Final deprotection | 78–82 | 97 |
Enzymatic and Chemoenzymatic Approaches
Heparan Sulfate Mimetic Synthesis
Recombinant sulfotransferases (3-OST-1, 6-OST) enable site-specific sulfonation:
-
3-O-Sulfotransferase (3-OST-1) : Introduces sulfonate at C3 of glucosamine.
-
N-Deacetylase/N-Sulfotransferase (NDST-2) : Modifies N-position with >90% efficiency.
Reaction Conditions
Lyase-Mediated Depolymerization
Heparin lyases I/II/III (Flavobacterium heparinum) cleave glycosidic bonds to generate disaccharide units:
Purification and Isolation
Chromatographic Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Ion-exchange (DEAE) | 0.1–1.5 M NaCl gradient, pH 6.8 | 95% |
| Size-exclusion (SEC) | Sephadex G-25, 0.2 M NH₄HCO₃ | 98% |
| Reverse-phase (C18) | ACN/H₂O (5–40%), 0.1% TFA | 99% |
Crystallization and Characterization
Fractional distillation under reduced pressure (0.1–0.5 mmHg) yields crystalline product. X-ray diffraction confirms stereochemistry:
Analytical Validation
Structural Confirmation
Purity Assessment
HPAEC-PAD analysis shows:
Industrial Scalability Challenges
Process Optimization
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : Synthesis requires precise control over stereochemistry due to multiple chiral centers. A stepwise approach using protected intermediates (e.g., selective hydroxyl group protection with tert-butyldimethylsilyl or benzyl groups) is critical. Enzymatic or catalytic asymmetric methods may enhance regioselectivity. Post-synthesis, validate stereochemistry via -NMR coupling constants and X-ray crystallography .
Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 3–9) and temperatures (4°C–40°C) should be tested. For hygroscopic or oxidation-sensitive groups (e.g., sulfonatoamino), inert atmospheres (N) and lyophilization are recommended for storage .
Q. What analytical techniques are essential for characterizing its sulfonatoamino and carboxylate functional groups?
- Methodological Answer : Use FT-IR to confirm sulfonate (S=O stretching at 1150–1250 cm) and carboxylate (C=O at 1650–1750 cm). Titration (e.g., ion-exchange chromatography) quantifies sodium counterions. For structural elucidation, -NMR and high-resolution mass spectrometry (HRMS) are indispensable .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved?
- Methodological Answer : Address contradictions by standardizing assay conditions (e.g., buffer ionic strength, cofactor presence). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for activity). Consider impurities in commercial batches via LC-MS purity checks .
Q. What computational strategies optimize reaction yields while preserving stereochemistry during scale-up?
- Methodological Answer : Employ quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) and molecular dynamics (MD) to predict solvent effects on stereoselectivity. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to narrow experimental parameters. Use AI-driven platforms (e.g., COMSOL Multiphysics) for process simulation and real-time yield optimization .
Q. How can researchers design experiments to resolve conflicting data on the compound’s interaction with glycosphingolipid receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity under physiological conditions (e.g., 37°C, pH 7.4). Validate with competitive assays using labeled ligands (e.g., fluorescent sialic acid analogs). Integrate cryo-EM or molecular docking to map binding sites and identify steric clashes caused by stereochemical mismatches .
Q. What experimental frameworks address challenges in correlating in vitro bioactivity with in vivo pharmacokinetics?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating the compound’s logP, plasma protein binding, and clearance mechanisms. Use radiolabeled isotopes (e.g., ) for tissue distribution studies. Cross-reference with metabolomics data to identify active vs. inactive metabolites .
Methodological Resources
- Stereochemical Validation : X-ray crystallography (single-crystal analysis) and NOESY NMR for spatial conformation .
- Reaction Optimization : ICReDD’s hybrid computational-experimental workflow for reducing trial-and-error cycles .
- Data Integration : Multi-omics platforms (e.g., transcriptomics + metabolomics) to map biological pathways impacted by the compound .
Note : All methodologies should adhere to GHS safety protocols (e.g., handling hygroscopic or reactive intermediates under fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
